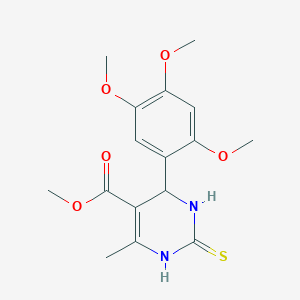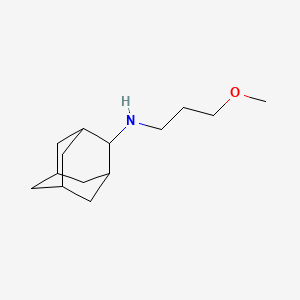![molecular formula C23H30N4O9 B5057118 2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate](/img/structure/B5057118.png)
2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as AZAQA and is known for its unique properties, which make it a suitable candidate for research in different areas.
Mecanismo De Acción
The mechanism of action of AZAQA is still not fully understood, but studies have suggested that it works by inhibiting the growth of cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the replication of viruses and bacteria.
Biochemical and Physiological Effects:
AZAQA has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes, and reduce the production of inflammatory cytokines. It has also been found to have a low toxicity profile, making it a suitable candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AZAQA is its low toxicity profile, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of AZAQA is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on AZAQA. One area of interest is the development of AZAQA-based drug delivery systems for the treatment of cancer and viral infections. Another area of interest is the development of AZAQA-based materials for use in OLEDs and other electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of AZAQA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of AZAQA involves a multistep process that requires the use of various chemicals and reagents. The first step involves the synthesis of 2-(1-azepanyl) acetamide, which is then reacted with 2-(dimethylamino)-4-chloroquinoline to produce 2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide. The final step involves the diethanedioate salt formation of the compound.
Aplicaciones Científicas De Investigación
AZAQA has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, AZAQA has been found to exhibit anticancer, antiviral, and antibacterial activities. In pharmacology, it has been studied for its potential use as a drug delivery system. In material science, AZAQA has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-[2-(dimethylamino)quinolin-4-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O.2C2H2O4/c1-22(2)18-13-17(15-9-5-6-10-16(15)20-18)21-19(24)14-23-11-7-3-4-8-12-23;2*3-1(4)2(5)6/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3,(H,20,21,24);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAMOUWDPPFUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5057042.png)
![ethyl (5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5057055.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057057.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057071.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![3-({[(2-ethyl-5-pyrimidinyl)methyl]amino}methyl)-N,N-dimethyl-2-pyridinamine](/img/structure/B5057085.png)
![1-[3-(4-acetyl-1-piperazinyl)-3-oxopropyl]-2-phenyl-1H-indole](/img/structure/B5057093.png)


![2-{[4-(2-naphthyloxy)butyl]amino}ethanol](/img/structure/B5057110.png)
![2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5057128.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5057136.png)

